N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an imidazole moiety, which is a five-membered ring containing nitrogen atoms. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the imidazole moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its structural features suggest it may interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. The benzothiophene and imidazole moieties may enable the compound to bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(propan-2-yl)-1H-imidazol-2-yl]sulfanyl}acetamide include other benzothiophene derivatives and imidazole-containing compounds. These compounds may share some chemical and biological properties but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzothiophene and imidazole moieties, which may confer distinct reactivity and biological activity.
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-4-propan-2-yl-1H-imidazol-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS2/c1-10(2)16-11(3)20-18(22-16)24-9-15(23)21-17-13(8-19)12-6-4-5-7-14(12)25-17/h10H,4-7,9H2,1-3H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHILMNMZVCAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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